molecular formula C20H23NO3 B14536973 Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate CAS No. 62377-21-3

Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

Cat. No.: B14536973
CAS No.: 62377-21-3
M. Wt: 325.4 g/mol
InChI Key: QCBVAIIIHVHEFG-UHFFFAOYSA-N
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Description

Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is an ester compound that features a complex molecular structure Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

Carboxylic Acid+AlcoholEster+Water\text{Carboxylic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water} Carboxylic Acid+Alcohol→Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve more advanced techniques such as the use of acid chlorides or anhydrides to increase the reaction efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Aminolysis: The ester can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Aminolysis: Primary or secondary amines are used under mild heating conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Scientific Research Applications

Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Comparison

Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.

Properties

CAS No.

62377-21-3

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C20H23NO3/c1-4-13-24-20(23)17-12-7-6-11-16(17)19(22)21-18-14(3)9-8-10-15(18)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,22)

InChI Key

QCBVAIIIHVHEFG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=CC=C2CC)C

Origin of Product

United States

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